![molecular formula C21H20FN3O4 B2544180 N-(3,4-dimethoxyphenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)oxy)acetamide CAS No. 1251573-87-1](/img/structure/B2544180.png)
N-(3,4-dimethoxyphenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)oxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related N-substituted acetamides typically involves the formation of an amide bond between an acyl chloride and an amine. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU . Similarly, the synthesis of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide was performed using POCl3 in acetate . These methods could potentially be adapted for the synthesis of "N-(3,4-dimethoxyphenyl)-2-((2-(4-fluorophenyl)-6-methylpyrimidin-4-yl)oxy)acetamide".
Molecular Structure Analysis
The molecular structure of N-substituted acetamides is often characterized using spectroscopic techniques such as NMR and IR, as well as X-ray diffraction analysis. For instance, the structure of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide was determined using these methods . The molecular structure is crucial for understanding the compound's interaction with biological targets, as seen in the molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which targets the VEGFr receptor .
Chemical Reactions Analysis
The chemical reactivity of N-substituted acetamides can vary depending on the substituents present on the aromatic ring and the amide nitrogen. The papers provided do not detail specific reactions for the compound , but they do discuss the biological evaluation of similar compounds as opioid kappa agonists and antiallergic agents , indicating their reactivity in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted acetamides, such as solubility, melting point, and stability, are influenced by their molecular structure. X-ray powder diffraction can provide information on the crystalline nature of these compounds . The conformation of the N-H bond and the presence of intermolecular hydrogen bonds can affect the compound's physical properties, as observed in 2-chloro-N-(2,4-dimethylphenyl)acetamide .
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-13-10-20(25-21(23-13)14-4-6-15(22)7-5-14)29-12-19(26)24-16-8-9-17(27-2)18(11-16)28-3/h4-11H,12H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGDOHUCFJXTBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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